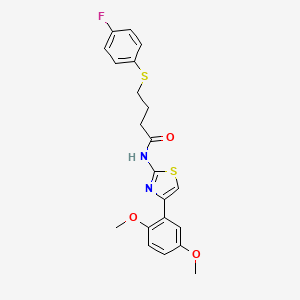
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Coupling with Butanamide: The final step involves coupling the thiazole intermediate with butanamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, which are known for their enhanced biological activity.
生物活性
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₁₈F₁N₂O₂S
- Molecular Weight : 346.41 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl moiety, which contribute to its unique biological properties.
Research indicates that this compound exhibits significant activity as a serotonin receptor agonist. Specifically, it targets the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for disorders such as depression and anxiety .
1. Serotonergic Activity
Studies have shown that this compound activates serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. This activation is associated with increased neuroplasticity and may contribute to its antidepressant-like effects. In animal models, doses ranging from 0.1 to 3 mg/kg have been tested, resulting in observable behaviors indicative of serotonergic activity .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective properties by promoting the expression of genes involved in neuroplasticity within the frontal cortex. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments .
3. Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .
Table 1: Summary of Key Studies on this compound
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its serotonergic and anti-inflammatory actions.
- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific receptor subtypes.
属性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-19(27-2)17(12-15)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYHNUAEKSGVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














